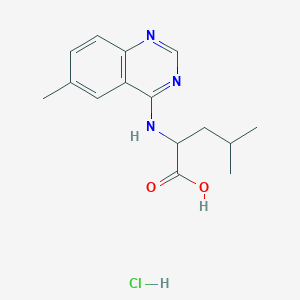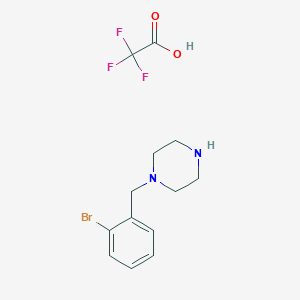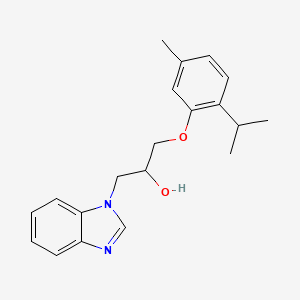![molecular formula C17H18N2O3 B4897945 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by altering the immune system's response to certain cells.
Wirkmechanismus
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione works by binding to S1P receptors on immune cells, which alters the immune system's response to certain cells. Specifically, this compound causes the internalization of S1P receptors on lymphocytes, preventing them from responding to signals that would normally cause them to migrate from the lymph nodes to other parts of the body. This results in a reduction in the number of immune cells in the bloodstream and in tissues, which can help to reduce inflammation and prevent autoimmune attacks.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the number of lymphocytes in the bloodstream and in tissues, inhibiting the production of pro-inflammatory cytokines, and promoting the production of anti-inflammatory cytokines. This compound has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. However, one limitation is that this compound can have off-target effects on other cell types, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione, including:
- Developing more selective S1P receptor modulators that can target specific immune cell populations and reduce off-target effects.
- Investigating the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer.
- Studying the potential use of this compound in other autoimmune diseases, such as rheumatoid arthritis or lupus.
- Investigating the long-term effects of this compound treatment on immune function and overall health.
Synthesemethoden
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of various chemicals, including furfurylamine, ethyl acetoacetate, and benzyl bromide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system. Studies have shown that this compound can reduce the number and severity of MS relapses and slow the progression of the disease. This compound has also been studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer. Research has shown that this compound can induce cancer cell death and inhibit cancer cell growth and migration.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16-11-15(18-12-14-7-4-10-22-14)17(21)19(16)9-8-13-5-2-1-3-6-13/h1-7,10,15,18H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHCTKRIOYPGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)


